molecular formula C6H2Br2N2O5 B578117 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole CAS No. 1314801-35-8

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole

Cat. No. B578117
M. Wt: 341.899
InChI Key: FSQAOBYGWQNRLR-UHFFFAOYSA-N
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Description

The compound “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” is a versatile material used in various scientific research1. Its unique properties enable it to be applied in diverse fields, ranging from materials science to pharmaceuticals1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole”. However, similar compounds like “4,7-Dibromobenzo[c][1,2,5]oxadiazole” have been synthesized and used as monomers for organic semiconductor synthesis2.



Molecular Structure Analysis

The molecular structure of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” is not explicitly available. However, a similar compound “4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole” has a molecular formula of C6Br2N4O4S, an average mass of 383.962 Da, and a monoisotopic mass of 381.800690 Da3.



Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole”. However, similar compounds have been used in photovoltaics or as fluorescent sensors4.



Physical And Chemical Properties Analysis

The physical and chemical properties of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly available. However, a similar compound “4,7-Dibromobenzo[c][1,2,5]oxadiazole” is a solid with a melting point of 184-185 °C5.


Scientific Research Applications

Heterocyclic Compound Characterization

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen atom and two nitrogen atoms within a five-membered ring. Oxadiazoles, including 1,2,5-oxadiazole derivatives, are recognized for their diverse biological properties, such as anti-inflammatory, antimicrobial, anticonvulsant, antitubercular, antiviral, and anticancer activities. The oxadiazole moiety, particularly the 1,3,4-oxadiazole variant, has been extensively studied for its anticancer effects, with various derivatives reported to exhibit significant biological activities. These activities are often attributed to the presence of secondary metabolites like flavones and resveratrol analogs, which are known to possess anticancer properties. The characterization and identification of such derivatives are typically performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HR/MS) (Kim et al., 2018).

Synthetic Methodologies and Chemical Reactivity

The synthesis of oxadiazole derivatives, including those related to 4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole, involves various chemical reactions that highlight the reactivity and versatility of the oxadiazole ring. For instance, the annelation of oxadiazole oxime with acetylene under specific conditions yields NH- or N-vinyl-5,8-dihydro-4H-[1,2,5]oxadiazolo[3,4-g]indoles, which can be further aromatized to indoles. These synthetic routes offer a glimpse into the chemical diversity and potential applications of oxadiazole derivatives in creating complex heterocyclic structures with significant biological activities (Budaev et al., 2019).

Biological Activities and Applications

Oxadiazole derivatives, including the 1,2,5-oxadiazole core, are known for a wide range of biological activities, which make them valuable in medicinal chemistry and drug design. The presence of the oxadiazole ring in pharmaceutical compounds often contributes to anticancer, antibacterial, anti-inflammatory, anti-malarial, and insecticidal properties. This highlights the therapeutic potential of oxadiazole derivatives in developing new treatments for various diseases. The exploration of these compounds in recent years has led to a better understanding of their mechanisms of action and the development of novel drugs with improved efficacy and safety profiles (Ruan et al., 2022).

Safety And Hazards

The safety and hazards of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly mentioned. However, a similar compound “4,7-Dibromobenzo[c][1,2,5]oxadiazole” has been classified as Acute Tox. 3 Oral and is considered combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects5.


Future Directions

The future directions of “4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole” are not explicitly mentioned. However, similar compounds have been extensively researched for use in photovoltaics or as fluorescent sensors4. Their use as potential visible-light organophotocatalysts has not received any in-depth study4.


Please note that the information provided is based on the available data and there might be more recent studies or data that are not included in this analysis.


properties

IUPAC Name

4,7-dibromo-5,6-dihydroperoxy-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2N2O5/c7-1-3-4(10-15-9-3)2(8)6(14-12)5(1)13-11/h11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQAOBYGWQNRLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C2=NON=C2C(=C1OO)Br)Br)OO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857055
Record name 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-5,6-dihydroperoxybenzo[c][1,2,5]oxadiazole

CAS RN

1314801-35-8
Record name 4,7-Dibromo-2,1,3-benzoxadiazole-5,6-diperoxol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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